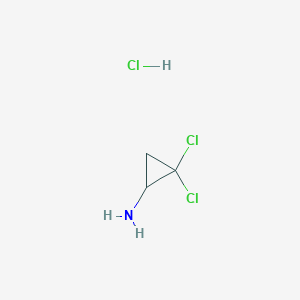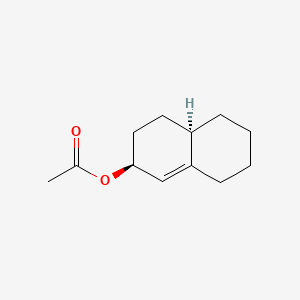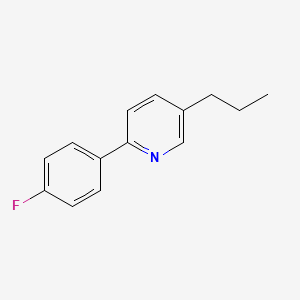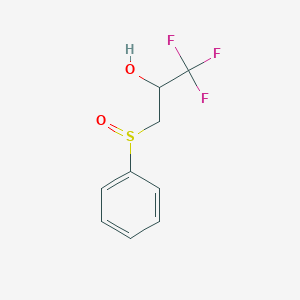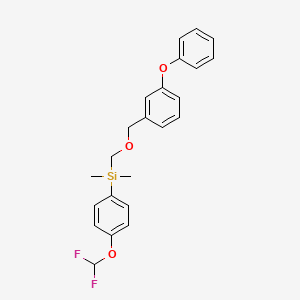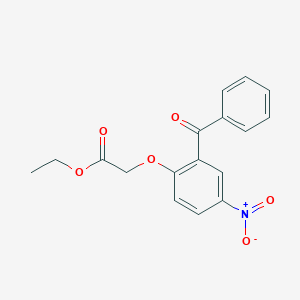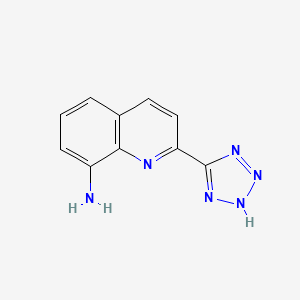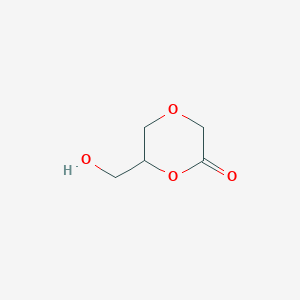
6-(Hydroxymethyl)-1,4-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that features a dioxane ring with a hydroxymethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of formaldehyde with a suitable dioxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the hydroxymethyl group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxymethyl)-1,4-dioxan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dioxane derivative with a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
Applications De Recherche Scientifique
6-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxymethyl group.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and biochemical pathways, contributing to the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-(Hydroxymethyl)-1,4-dioxan-2-one include:
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
Hydroxymethylated derivatives: Compounds with hydroxymethyl groups attached to various molecular backbones.
Uniqueness
This compound is unique due to its specific dioxane ring structure and the presence of the hydroxymethyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
| 112165-62-5 | |
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C5H8O4/c6-1-4-2-8-3-5(7)9-4/h4,6H,1-3H2 |
Clé InChI |
XJQDERKNSIPCIM-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)CO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


